molecular formula C5H5F3N2 B137538 1-Methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 154471-65-5

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B137538
M. Wt: 150.1 g/mol
InChI Key: MQSLINQSJFALSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096500B2

Procedure details

To a stirred solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.89 g, 12.6 mmol) in anhydrous tetrahydrofuran (20 mL) under nitrogen cooled to −78° C. was added n-butyllithium (8.3 mL, 1.6 M solution in hexanes, 13.2 mmol) slowly over 5 minutes. The resulting yellow solution was stirred at −78° C. for 1 hour and trimethyl borate (1.56 mL, 13.9 mmol) was then added slowly. The reaction flask was covered in foil and allowed to warm to room temperature for 16 hours. The white solution was quenched with aqueous 1 M hydrogen chloride solution (10 mL) and stirred at room temperature for 1.5 hours. The mixture was extracted with ethyl acetate (2×30 mL), dried with anhydrous magnesium sulphate and evaporated in vacuo to give an off-white foam (2.11 g). The foam was triturated with dichloromethane, filtered and dried in vacuo to afford the title compound as a white solid (1.57 g, 64%).
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]([F:10])([F:9])[F:8])=[N:3]1.C([Li])CCC.[B:16](OC)([O:19]C)[O:17]C>O1CCCC1>[CH3:1][N:2]1[C:6]([B:16]([OH:19])[OH:17])=[CH:5][C:4]([C:7]([F:10])([F:9])[F:8])=[N:3]1

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
CN1N=C(C=C1)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.56 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The white solution was quenched with aqueous 1 M hydrogen chloride solution (10 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=C(C=C1B(O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.